AS-604850 is a synthetic compound identified as a selective, ATP-competitive inhibitor of phosphoinositide 3-kinase gamma (PI3Kγ). Its molecular formula is C₁₁H₅F₂NO₄S, and it has a molecular weight of 285.22 g/mol. The compound exhibits high purity (>98%) and is characterized as a crystalline solid. AS-604850 has garnered attention for its potential therapeutic applications due to its specificity in inhibiting PI3Kγ while showing significantly lower activity against other isoforms such as PI3Kα, PI3Kβ, and PI3Kδ .
While no confirmed research applications are available, the compound's structure offers clues for potential investigation.
AS-604850 functions primarily through competitive inhibition of the ATP-binding site of PI3Kγ. In biochemical assays, it demonstrates varying inhibitory concentrations (IC50) for different isoforms:
These values indicate that AS-604850 is highly selective for PI3Kγ, making it a valuable tool in research focused on this particular pathway .
The biological activity of AS-604850 has been extensively studied, particularly in the context of inflammation and immune responses. It has been shown to block monocyte chemotaxis induced by monocyte chemoattractant protein-1 (MCP-1) in a concentration-dependent manner. This property highlights its potential role in modulating inflammatory responses . Additionally, studies suggest that AS-604850 may have cardioprotective effects when administered alongside other compounds during ischemic conditions .
The synthesis of AS-604850 involves multi-step organic reactions typical for constructing complex heterocyclic compounds. While specific synthetic routes are proprietary, the general approach includes:
These methods ensure that the final product meets the stringent requirements for research applications .
AS-604850 is primarily used in preclinical research settings to investigate:
Its specificity makes it an essential reagent for studying the distinct roles of different PI3K isoforms in cellular signaling pathways .
Interaction studies involving AS-604850 have demonstrated its efficacy in modulating cellular responses through the inhibition of PI3Kγ. Notably, it has been shown to affect signaling pathways related to cell migration and survival, which are critical in both cancer progression and inflammatory diseases. These studies often involve co-treatment with other signaling inhibitors or activators to elucidate the broader implications of PI3Kγ inhibition on cellular behavior .
Several compounds share structural or functional similarities with AS-604850, particularly those targeting various isoforms of phosphoinositide 3-kinases:
| Compound Name | Molecular Formula | Selectivity | IC50 (PI3Kγ) |
|---|---|---|---|
| AS-605240 | C₁₁H₉F₂N₃O₄S | PI3Kδ | 0.5 μM |
| GDC-0941 | C₂₂H₂₃N₅O₂ | PI3Kα | 0.1 μM |
| PIK-75 | C₁₁H₁₄N₂O₃ | PI3Kα/β | 0.1 μM |
Uniqueness: AS-604850's selectivity for PI3Kγ distinguishes it from these compounds, making it particularly valuable for studies focused on this isoform without cross-reactivity with others.
The phosphoinositide 3-kinase gamma (PI3Kγ) signaling pathway represents a crucial regulatory network governing cellular processes including growth, survival, migration, and immune responses [1] [2]. PI3Kγ, a class IB phosphoinositide 3-kinase, catalyzes the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP₂) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP₃), a critical second messenger molecule [3].
Unlike class IA PI3K isoforms, PI3Kγ demonstrates unique regulatory characteristics through its association with specific regulatory subunits. The enzyme consists of a catalytic p110γ subunit that forms heterodimeric complexes with either p101 or p84 regulatory subunits [4]. This structural organization enables PI3Kγ to respond selectively to G protein-coupled receptor (GPCR) activation through direct interaction with Gβγ heterodimers liberated upon GPCR stimulation [5].
The PI3Kγ pathway activation occurs through a multi-step process involving GPCR engagement, which leads to the dissociation of heterotrimeric G proteins and subsequent release of Gβγ subunits [5]. These Gβγ heterodimers then interact with both the p110γ catalytic subunit and the p101 regulatory subunit, resulting in membrane recruitment and enzymatic activation [5]. The resulting PIP₃ production facilitates the recruitment and activation of downstream effector proteins containing pleckstrin homology domains, including protein kinase B (PKB/Akt), thereby initiating signaling cascades that regulate cellular functions [1] [2].
AS-604850 functions as an ATP-competitive inhibitor of PI3Kγ, demonstrating a distinct mechanism of action that involves direct competition with adenosine triphosphate for binding to the kinase active site [6] [7] [8]. The compound exhibits selective inhibition with an inhibition constant (Ki) value of 0.18 μM and a half-maximal inhibitory concentration (IC₅₀) of 0.25 μM against the PI3Kγ isoform [6] [7] [8].
ATP-competitive inhibitors typically operate by binding to the ATP-binding pocket in a manner that prevents the natural substrate from accessing the catalytic site [9] [10]. This competitive mechanism results in reversible inhibition that can be overcome by increasing ATP concentrations. The effectiveness of AS-604850 as an ATP-competitive inhibitor demonstrates its ability to effectively compete with physiological ATP concentrations to achieve meaningful kinase inhibition [11].
The ATP-competitive nature of AS-604850 inhibition has been confirmed through biochemical assays that demonstrate increased apparent Ki values in the presence of elevated ATP concentrations [6] [7] [8]. This competitive relationship validates the direct interaction of AS-604850 with the ATP-binding domain and confirms that the inhibitory mechanism does not involve allosteric modulation or covalent modification of the kinase.
The molecular interactions between AS-604850 and the PI3Kγ ATP-binding pocket involve specific structural features that contribute to both potency and selectivity. AS-604850, chemically known as 5-(2,2-difluoro-benzo [12] [6]dioxol-5-ylmethylene)-thiazolidine-2,4-dione, possesses a molecular weight of 285.22 daltons and contains distinct functional groups that facilitate binding interactions [12] [13] [14].
The ATP-binding pocket of PI3Kγ is organized into distinct regions that influence substrate affinity and inhibitor interactions [2]. The pocket consists of an adenine-binding region, a ribose-binding area, and phosphate-binding sites that collectively coordinate ATP binding and catalytic activity. The binding pocket architecture includes key structural elements such as the activation loop, catalytic loop, and conserved lysine residues that are essential for kinase function [15] [16].
Structural analysis reveals that the PI3Kγ ATP-binding pocket contains specific residues that differ from other PI3K isoforms, contributing to the selective binding of AS-604850 [17] [18]. Notably, residues Thr886 and Lys890 in PI3Kγ project toward the ATP-binding pocket at the entrance to the catalytic site but are not conserved across isoforms [17] [18]. These non-conserved residues play a critical role in determining inhibitor selectivity and contribute to the preferential binding of AS-604850 to PI3Kγ over other PI3K isoforms.
The thiazolidine-2,4-dione core of AS-604850 likely occupies the ATP-binding site through hydrogen bonding interactions with backbone atoms and hydrophobic contacts with surrounding amino acid residues [13] [14]. The 2,2-difluoro-benzodioxol moiety extends into regions of the binding pocket that provide additional selectivity determinants, enabling discrimination between PI3K isoforms [13] [14].
AS-604850 demonstrates exceptional selectivity for PI3Kγ with well-characterized kinetic parameters that establish its utility as a chemical probe and potential therapeutic agent. The compound exhibits an IC₅₀ value of 0.25 μM (250 nM) against PI3Kγ, representing potent inhibitory activity [6] [7] [8] [19] [20]. The inhibition constant (Ki) value of 0.18 μM further confirms the high-affinity interaction between AS-604850 and the PI3Kγ active site [6] [7] [8].
| PI3K Isoform | Parameter Type | Value (μM) | Selectivity Fold |
|---|---|---|---|
| PI3Kγ | IC₅₀ | 0.25 | - |
| PI3Kγ | Ki | 0.18 | - |
| PI3Kα | IC₅₀ | 4.5 | 18-fold vs γ |
| PI3Kβ | IC₅₀ | >20 | >80-fold vs γ |
| PI3Kδ | IC₅₀ | >20 | >80-fold vs γ |
The selectivity profile of AS-604850 reveals remarkable isoform discrimination. Against PI3Kα, AS-604850 demonstrates an IC₅₀ value of 4.5 μM, representing 18-fold selectivity for PI3Kγ over PI3Kα [6] [7] [8] [19]. The selectivity increases dramatically against PI3Kβ and PI3Kδ isoforms, with IC₅₀ values exceeding 20 μM, corresponding to greater than 80-fold selectivity for PI3Kγ [6] [7] [8] [19] [20].
Functional cellular assays validate the biochemical selectivity data. In RAW264 mouse macrophages, AS-604850 inhibits complement component 5a (C5a)-mediated protein kinase B phosphorylation with an IC₅₀ of 10 μM [6] [7] [8]. In primary monocytes expressing PI3Kγ, the compound blocks monocyte chemoattractant protein-1 (MCP-1)-mediated chemotaxis with an IC₅₀ of 21 μM, while showing no effect in PI3Kγ-deficient cells, confirming target specificity [6] [7] [8].
| Cell System | Assay Type | IC₅₀ Value | Reference |
|---|---|---|---|
| RAW264 macrophages | C5a-mediated PKB phosphorylation | 10 μM | [6] [7] [8] |
| Primary monocytes (Pik3cg+/+) | MCP-1-mediated chemotaxis | 21 μM | [6] [7] [8] |
| Primary monocytes (Pik3cg-/-) | MCP-1-mediated chemotaxis | No effect | [6] [7] [8] |
| Rat hepatocytes | GCDC-induced Akt phosphorylation | 50% reduction | [20] |
The kinetic parameters of AS-604850 compare favorably with other PI3K inhibitors in terms of selectivity. Unlike broad-spectrum inhibitors such as wortmannin and LY294002, which exhibit non-selective inhibition across PI3K isoforms, AS-604850 provides a valuable tool for specifically interrogating PI3Kγ function [21]. This selectivity profile makes AS-604850 particularly suitable for research applications requiring precise modulation of PI3Kγ activity without interfering with other PI3K isoforms.
Irritant